4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol

Physicochemical Properties Lead Optimization Drug Likeness

4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol (CAS 1391077-79-4) is a synthetic brominated phenolic compound characterized by a 2,6-dibromophenol core and a sterically bulky 1-amino-2,2-dimethylpropyl substituent at the para position. Its molecular formula is C11H15Br2NO with a molecular weight of 337.05 g/mol.

Molecular Formula C11H15Br2NO
Molecular Weight 337.05 g/mol
CAS No. 1391077-79-4
Cat. No. B13246417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol
CAS1391077-79-4
Molecular FormulaC11H15Br2NO
Molecular Weight337.05 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C1=CC(=C(C(=C1)Br)O)Br)N
InChIInChI=1S/C11H15Br2NO/c1-11(2,3)10(14)6-4-7(12)9(15)8(13)5-6/h4-5,10,15H,14H2,1-3H3
InChIKeyBLYKCHWLRAPJSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol (CAS 1391077-79-4): A Sterically Hindered Bromophenol Building Block


4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol (CAS 1391077-79-4) is a synthetic brominated phenolic compound characterized by a 2,6-dibromophenol core and a sterically bulky 1-amino-2,2-dimethylpropyl substituent at the para position. Its molecular formula is C11H15Br2NO with a molecular weight of 337.05 g/mol . It is primarily classified as a small molecule research intermediate and has been noted as a synthetic compound within screening collections [1]. Key physicochemical identifiers include a SMILES string of CC(C)(C)C(N)c1cc(Br)c(O)c(Br)c1 and it is commonly available at a technical purity of 95% . The compound's structure suggests potential utility in medicinal chemistry, where the combination of bromine atoms for halogen bonding and a hindered primary amine may confer distinct reactivity and interaction profiles.

1
Sterically hindered amine building block for medicinal chemistry
2
Brominated core enables halogen bonding in lead design
3
Research intermediate for parallel library synthesis and SAR studies

Why 4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol Cannot Be Substituted with Simpler Analogs


Generic substitution is not feasible within the 2,6-dibromophenol class due to the specific steric and electronic influence of the 1-amino-2,2-dimethylpropyl group. While simpler analogs like 4-aminomethyl-2,6-dibromophenol (MW ~280.95) or 4-amino-2,6-dibromophenol (MW ~266.92) share the core halogenation pattern, they lack the significant steric bulk adjacent to the amine [1]. This bulky 'neopentyl-like' substituent can alter the amine's pKa, reduce its metabolic susceptibility, and restrict conformational freedom compared to linear or less hindered aminoalkyl chains. In procurement and screening, replacing this compound with a less hindered analog risks altering key binding interactions, pharmacokinetic properties, and chemical reactivity profiles in downstream assays, potentially invalidating structure-activity relationship (SAR) data .

Simpler aminoalkyl analogs lack the bulky neopentyl-like substituent; steric hindrance near the amine may shift reactivity and pKa.
Reduced steric bulk can alter binding interactions and conformational preferences, potentially invalidating SAR comparisons.
Metabolic stability and ADME profiles may not transfer to less hindered or aniline-type analogs; direct interchange is not supported.

Quantitative Differentiation Evidence: 4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol vs. Closest Analogs


Physicochemical Differentiation: Molecular Weight and Lipophilicity Compared to 4-Aminomethyl Analog

The target compound possesses a significantly higher molecular weight (MW) and a more sterically demanding amine component compared to the 4-aminomethyl analog. This directly impacts key drug-likeness parameters. The increased MW (337.05 vs. 280.95 g/mol) and the presence of the quaternary carbon in the side chain are predictive of altered LogP and reduced aqueous solubility . The structural difference is quantifiable by the number of heavy atoms (13 vs. 11) and rotatable bonds (3 vs. 2), which influence ligand efficiency metrics during hit-to-lead optimization .

Molecular weight shift
Context-dependent
337.05 g/mol vs 280.95 g/mol Δ +56.10 (20% increase)
Supports differentiation in ligand efficiency and solubility screening parameters.
Calculated from molecular formulas (C11H15Br2NO vs C7H7Br2NO).
Physicochemical Properties Lead Optimization Drug Likeness

Antimicrobial Potential: Inferred Advantage via Steric Hindrance Against Biofilm Formation

While direct quantitative comparison data for the target compound is absent from public literature, class-level inference suggests its potential antimicrobial advantage. A structurally related bromophenol series has demonstrated antibacterial activity. Specifically, a compound within this chemotype was identified as a cell wall synthesis inhibitor with weak whole-cell activity against Gram-positive bacteria [1]. Furthermore, for a closely analogous aminoalkyl-2,6-dibromophenol, an IC50 of 6.27 μM (6,270 nM) was observed against Enterococcus faecalis biofilm formation [2]. By class-level inference, the sterically hindered amine of the target compound is expected to confer superior metabolic stability and potentially distinct target engagement or antibacterial spectrum compared to unsubstituted or less hindered analogs . However, this extrapolation requires direct experimental validation.

Antimicrobial inference
Class-level
No direct target-compound data; analog IC50 6.27 μM vs E. faecalis biofilm reported.
Class-level antimicrobial screening context; extrapolation requires direct validation.
Data to verify; structurally related 2,6-dibromophenol derivatives show biofilm inhibition.
Antimicrobial Biofilm Inhibition Gram-positive Bacteria

Chemical Reactivity Differentiation: Hindered Amine as a Synthetic Handle

The sterically hindered 1-amino-2,2-dimethylpropyl group of the target compound provides a uniquely differentiated reactivity profile compared to less hindered amines such as 4-aminomethyl-2,6-dibromophenol or 4-amino-2,6-dibromophenol. The quaternary carbon adjacent to the amine reduces the rate of acylation and Schiff base formation, offering greater control in chemoselective transformations. This is a critical advantage in parallel synthesis and library production where protecting group strategies are to be avoided. The compound is described as a valuable intermediate for forming amide or urea linkages, common motifs in drug molecules . The difference in amine reactivity can be quantified by the relative reaction rates under standard acylation conditions, though this data is not publicly available for this specific compound.

Hindered amine reactivity
Source review
Highly hindered primary amine (neopentyl-like) vs benzylic or aniline analogs.
Differentiated reactivity supports chemoselective amide/urea formation without extra protecting groups.
Kinetic data not publicly available; vendor documentation indicates utility in library synthesis.
Medicinal Chemistry Amide Bond Formation Synthetic Intermediate

CETP Inhibition Potential: Patent-Based Class Evidence for Lipid Metabolism Research

The compound falls within the structural scope of patent US8759365B2, which describes organic compounds as inhibitors of Cholesteryl Ester Transfer Protein (CETP) [1]. The patent specifically covers compounds of formula (I) with defined substituents that encompass the 2,6-dibromophenol and hindered amine motifs. Within this patent series, certain examples achieved CETP inhibition with IC50 values as low as 47 nM in human plasma [2]. While the target compound itself lacks specific disclosed IC50 data, its structural alignment with this pharmacophore suggests potential for CETP inhibition. This differentiates it from simpler bromophenols without the aminoalkyl substitution, which are not described as CETP inhibitors but rather as metabolic inhibitors or auxin-like molecules .

CETP pharmacophore alignment
Class-level
No direct IC50 disclosed; patent-exemplified compounds reached IC50 47 nM in human plasma.
Patent-based class evidence supports lipid metabolism screening; target-specific validation needed.
Structural scope includes 2,6-dibromophenol and hindered amine motifs.
CETP Inhibition Cardiovascular Disease Lipid Metabolism

Recommended Application Scenarios for 4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol in Research and Procurement


Hit-to-Lead Optimization in Gram-Positive Antibacterial Programs

Based on class-level evidence of antibiofilm and cell wall synthesis inhibition in related 2,6-dibromophenol derivatives, this compound is best applied as a starting scaffold for medicinal chemistry optimization against Gram-positive pathogens, including drug-resistant Staphylococcus aureus and Enterococcus faecalis [1][2]. The hindered amine provides a vector for exploring targeted amide or urea libraries, while the bromine atoms enable halogen bonding interactions in the target binding site.

CETP Inhibitor Screening and Lipid Metabolism Research

The compound's alignment with the chemical space defined in CETP inhibitor patents makes it a candidate for inclusion in lipid metabolism screening cascades. Its 2,6-dibromophenol core with a para-aminoalkyl substituent matches the general pharmacophore described for CETP inhibition, distinguishing it from non-substituted bromophenols used as metabolic probes [3]. Procurement for cardiovascular disease target screening is supported by this patent-based class inference.

Diversity-Oriented Synthesis and Fragment-Based Drug Discovery (FBDD)

The combination of a rigid, brominated aromatic core and a conformationally restricted, sterically hindered amine makes this compound a valuable building block for fragment elaboration. The differentiated reactivity of the neopentyl-like amine allows for selective derivatization in the presence of other functional groups, a key requirement for efficient parallel library synthesis . Its inclusion in screening libraries increases structural diversity over commonly used, less hindered aminomethyl or aniline analogs.

Application
Selection Property
Validation Focus
Gram-positive antibacterial SAR studies
Hindered amine and brominated core for library diversification
Biofilm inhibition and cell-wall synthesis endpoints
CETP inhibitor screening in lipid metabolism research
2,6-dibromophenol pharmacophore alignment with patent class
CETP inhibition assay context, class-level IC50 review
Diversity-oriented synthesis and fragment elaboration
Differentiated amine reactivity for chemoselective transformations
Reactivity profiling in parallel library production
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